Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-
Brand Name: Vulcanchem
CAS No.: 81677-61-4
VCID: VC21095965
InChI: InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1
SMILES: C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Molecular Formula: C9H11N3O3
Molecular Weight: 209.2 g/mol

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)-

CAS No.: 81677-61-4

Cat. No.: VC21095965

Molecular Formula: C9H11N3O3

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanamide, alpha-amino-4-nitro-, (alphaS)- - 81677-61-4

Specification

CAS No. 81677-61-4
Molecular Formula C9H11N3O3
Molecular Weight 209.2 g/mol
IUPAC Name (2S)-2-amino-3-(4-nitrophenyl)propanamide
Standard InChI InChI=1S/C9H11N3O3/c10-8(9(11)13)5-6-1-3-7(4-2-6)12(14)15/h1-4,8H,5,10H2,(H2,11,13)/t8-/m0/s1
Standard InChI Key GZVVTACFGLQAFF-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)N)N)[N+](=O)[O-]
SMILES C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1CC(C(=O)N)N)[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator